molecular formula C20H26ClN3O3 B6089496 5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone

5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone

Cat. No. B6089496
M. Wt: 391.9 g/mol
InChI Key: VCAOCPALGSMHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It is commonly referred to as "CPCA" and has been used extensively in scientific research. In

Scientific Research Applications

CPCA has been used extensively in scientific research as a tool to study the benzodiazepine receptor system. It has been used to investigate the binding properties of benzodiazepine receptors and their role in various physiological processes such as anxiety, sleep, and memory. CPCA has also been used to study the effects of benzodiazepine receptor agonists on GABAergic transmission and the modulation of ion channels.

Mechanism of Action

CPCA acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA-A receptor. When CPCA binds to the benzodiazepine receptor, it enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPCA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to improve sleep quality and reduce sleep latency. CPCA has been found to enhance the effects of GABA on GABA-A receptors, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using CPCA in lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows for precise modulation of the receptor system without affecting other neurotransmitter systems. However, one limitation of using CPCA is that it has a relatively short half-life, which can make it difficult to maintain a constant level of drug exposure in animal models.

Future Directions

There are many potential future directions for research involving CPCA. One area of interest is the development of new benzodiazepine receptor agonists that have improved pharmacokinetic properties and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the benzodiazepine receptor system in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, there is potential for the use of CPCA as a tool for drug discovery and development, as it can be used to screen for compounds that modulate the benzodiazepine receptor system.

Synthesis Methods

The synthesis of CPCA involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form 4-chlorobenzyl 2-bromoacetate. This intermediate is then reacted with 1,4-diazepan-2-one to form 4-chlorobenzyl 5-(1,4-diazepan-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate. Finally, this compound is reacted with acetic anhydride to form 5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

5-(4-acetyl-1,4-diazepane-1-carbonyl)-1-[(4-chlorophenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3/c1-15(25)22-9-2-10-23(12-11-22)20(27)17-5-8-19(26)24(14-17)13-16-3-6-18(21)7-4-16/h3-4,6-7,17H,2,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAOCPALGSMHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone

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